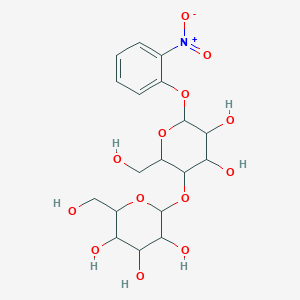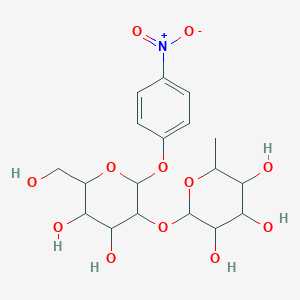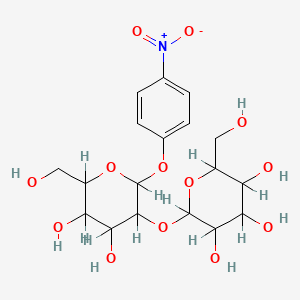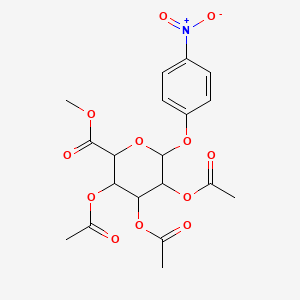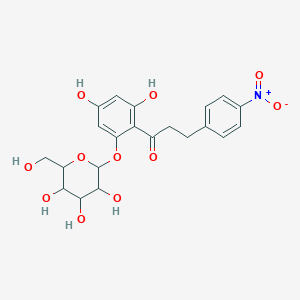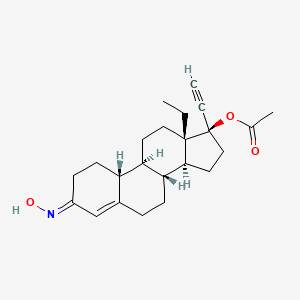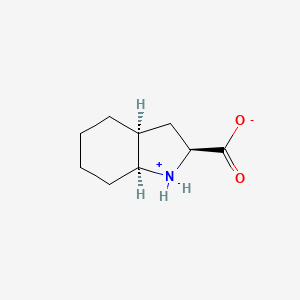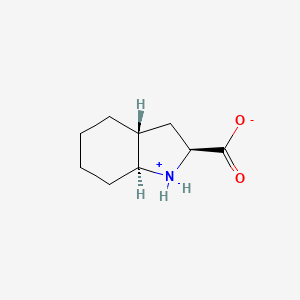![molecular formula C12H6N4Na2O6S B7796355 6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt](/img/structure/B7796355.png)
6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt
Overview
Description
6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt is a chemical compound with the molecular formula C12H6N4O6S·2Na and a molecular weight of 380.24 g/mol. This compound is known for its potent and selective antagonistic properties against AMPA/kainate receptors, making it a valuable tool in scientific research, particularly in the fields of neurology and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt typically involves multi-step organic reactions starting from simpler aromatic compounds. The process may include nitration, sulfamation, and subsequent cyclization reactions under controlled conditions to achieve the desired quinoxaline structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may require the use of specialized reactors and purification techniques to obtain the disodium salt form of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
Chemistry and Biology: 6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt is widely used in biochemical research as an AMPA/kainate receptor antagonist. It helps in studying the role of these receptors in synaptic transmission and neurodegenerative diseases.
Medicine: In medical research, this compound is used to investigate potential treatments for conditions such as epilepsy, stroke, and other neurological disorders. Its ability to block excitatory neurotransmission makes it a valuable tool in developing new therapeutic strategies.
Industry: In the chemical industry, this compound serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic synthesis processes.
Mechanism of Action
The compound exerts its effects by competitively inhibiting AMPA and kainate receptors. By binding to these receptors, it prevents the excitatory neurotransmitter glutamate from activating them, thereby modulating synaptic transmission and neuronal excitability. The molecular targets include the ion channels associated with these receptors, and the pathways involved are those related to excitatory neurotransmission in the central nervous system.
Comparison with Similar Compounds
NBQX: Another AMPA/kainate receptor antagonist with similar applications in research and medicine.
AMPA: The endogenous ligand for AMPA receptors, used as a reference in receptor studies.
Kainate: The endogenous ligand for kainate receptors, also used as a reference in receptor studies.
Uniqueness: 6-Nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-dione, Disodium Salt stands out due to its high selectivity and potency as an antagonist, making it a preferred choice in many research applications compared to other similar compounds.
Properties
IUPAC Name |
disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJKYIUJRJEABK-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N4Na2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


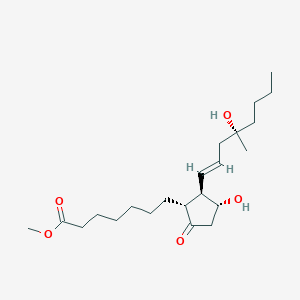
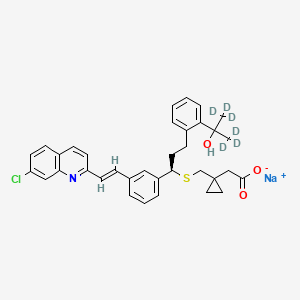
![4-Amino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2h-pyran-2-yl]oxy}-6-(ethylamino)-2-hydroxycyclohexyl 3-deoxy-4-c-methyl-3-(methylamino)pentopyranoside](/img/structure/B7796297.png)


